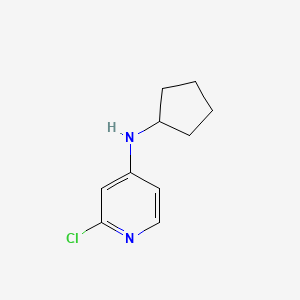

2-Chloro-N-cyclopentylpyridin-4-amine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

The pyridine scaffold is of paramount importance in modern organic synthesis due to its presence in numerous biologically active compounds and its utility as a versatile building block. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts distinct chemical properties compared to its carbocyclic analog, benzene, influencing its reactivity and physical characteristics. This has led to the widespread use of pyridine derivatives in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemicalbook.com

In medicinal chemistry, the pyridine moiety is a common feature in many approved drugs, where it can act as a pharmacophore, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule to enhance its therapeutic efficacy. rsc.orgnih.govnih.gov The ability to introduce a wide range of substituents onto the pyridine ring allows for the fine-tuning of a compound's biological activity.

The significance of pyridine scaffolds is also evident in materials science, where they are incorporated into polymers, dyes, and electronic materials. The nitrogen atom can coordinate with metal ions, making pyridine-based ligands essential in coordination chemistry and catalysis.

Table 1: Examples of Applications of Pyridine Scaffolds

| Field | Examples of Applications |

| Medicinal Chemistry | Antihypertensives, Antihistamines, Anticancer agents |

| Agrochemicals | Herbicides, Insecticides, Fungicides |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Solar Cells, Sensors |

| Catalysis | Ligands for transition metal catalysts |

Role of Halogenated Pyridines as Versatile Precursors and Building Blocks

Halogenated pyridines, particularly chloropyridines, are highly valuable intermediates in organic synthesis. The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). researchgate.netresearchgate.net These reactions enable the introduction of a diverse array of functional groups onto the pyridine ring, facilitating the construction of complex molecular architectures.

The reactivity of a chloropyridine is dependent on the position of the chlorine atom on the ring. For instance, chlorine atoms at the 2- and 4-positions are generally more susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. researchgate.netnih.gov This regioselectivity is a powerful tool for synthetic chemists, allowing for controlled and predictable functionalization.

Common reactions involving halogenated pyridines include:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines. nih.gov

Heck Reaction: Formation of carbon-carbon bonds with alkenes.

Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.

Nucleophilic Aromatic Substitution (SNAr): Displacement of the halogen by a nucleophile. researchgate.netnih.gov

These transformations have made halogenated pyridines indispensable building blocks for the synthesis of a wide range of functional molecules.

Contextualizing 2-Chloro-N-cyclopentylpyridin-4-amine within Advanced Aminopyridine Research

2-Chloro-N-cyclopentylpyridin-4-amine belongs to the class of N-substituted aminopyridines, a group of compounds that has garnered significant interest in medicinal chemistry and drug discovery. rsc.org Aminopyridines, in general, are known to possess a broad spectrum of biological activities. rsc.orgwikipedia.org The introduction of a substituent on the amino group, such as the cyclopentyl group in the title compound, can profoundly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov

The synthesis of N-substituted 2-chloro-4-aminopyridines typically involves the reaction of a precursor, 2-chloro-4-aminopyridine, with an appropriate electrophile. chemicalbook.comgoogle.com In the case of 2-Chloro-N-cyclopentylpyridin-4-amine, a plausible synthetic route would involve the nucleophilic substitution reaction between 2-chloro-4-aminopyridine and a cyclopentyl halide or a related electrophile. Alternatively, a Buchwald-Hartwig amination of a dihalogenated pyridine with cyclopentylamine (B150401) could be envisioned.

The presence of both a chlorine atom and a substituted amino group on the pyridine ring makes 2-Chloro-N-cyclopentylpyridin-4-amine a particularly interesting molecule. The chlorine atom can serve as a point for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The N-cyclopentyl group can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design. nih.gov Research into such substituted aminopyridines is often directed towards the development of new therapeutic agents targeting a variety of diseases. nih.gov

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2-chloro-N-cyclopentylpyridin-4-amine |

InChI |

InChI=1S/C10H13ClN2/c11-10-7-9(5-6-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,12,13) |

InChI Key |

SRZMZPTWLGCCMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro N Cyclopentylpyridin 4 Amine

Established Synthetic Routes and Reaction Condition Optimizations

Established methods for the synthesis of 2-Chloro-N-cyclopentylpyridin-4-amine primarily rely on nucleophilic aromatic substitution and direct chlorination strategies. These routes have been optimized to improve yield, purity, and reaction efficiency.

Nucleophilic Substitution Approaches Involving 2-Chloropyridine (B119429) Derivatives and Cyclopentylamines

The reaction of 2,4-dichloropyridine (B17371) with cyclopentylamine (B150401) is a common and direct method for the synthesis of 2-Chloro-N-cyclopentylpyridin-4-amine. This reaction is a nucleophilic aromatic substitution (SNAr), where the amine selectively displaces the chlorine atom at the 4-position of the pyridine (B92270) ring. The greater reactivity of the 4-position compared to the 2-position is a well-established principle in the chemistry of chloropyridines. vaia.comstackexchange.com This selectivity is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 position. vaia.comstackexchange.com

Optimization of this reaction involves careful control of parameters such as solvent, temperature, and the presence of a base. Solvents like ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP) are often employed. The reaction is typically carried out at elevated temperatures, often under reflux, to drive the substitution. A base, such as potassium carbonate or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.

Table 1: Optimization of Nucleophilic Substitution of 2,4-Dichloropyridine with Cyclopentylamine

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | K2CO3 | Reflux | 12 | 85 |

| 2 | Isopropanol | K2CO3 | Reflux | 10 | 88 |

| 3 | NMP | Et3N | 120 | 8 | 92 |

| 4 | Water | K2CO3 | 100 | 24 | 75 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chlorination Strategies for N-cyclopentylpyridin-4-amine

An alternative approach is the direct chlorination of the precursor, N-cyclopentylpyridin-4-amine. This method requires a regioselective chlorinating agent that will specifically target the 2-position of the pyridine ring. Reagents such as N-chlorosuccinimide (NCS) or selectfluor in the presence of a chloride source like lithium chloride can be employed for this purpose. rsc.org The reaction conditions, including the solvent and temperature, must be carefully controlled to avoid over-chlorination or side reactions. The amino group at the 4-position is an activating group, which can direct the electrophilic chlorination to the ortho-positions (3 and 5). Therefore, achieving high regioselectivity for the 2-position can be challenging and may require specific catalytic systems or protecting group strategies.

Advanced and Green Chemistry Syntheses of 2-Chloro-N-cyclopentylpyridin-4-amine

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced technologies and green chemistry principles in the synthesis of 2-Chloro-N-cyclopentylpyridin-4-amine.

Continuous Flow Reactor Applications for Efficient Amination of Chloropyridines

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. mdpi.com The uncatalyzed nucleophilic aromatic substitution of 2-chloropyridines with amines has been successfully demonstrated in a continuous-flow reactor. researchgate.net By using high temperatures (up to 300 °C) and short reaction times in a solvent like NMP, the activation barrier for the SNAr reaction can be overcome even for unactivated substrates. researchgate.net This approach can lead to high yields of 2-aminopyridines with fewer side products. The application of this technology to the reaction of 2,4-dichloropyridine with cyclopentylamine could offer a more efficient and safer manufacturing process for 2-Chloro-N-cyclopentylpyridin-4-amine.

Metal-Free Nucleophilic Aromatic Substitution (SNAr) Protocols

To reduce the environmental impact and cost associated with metal catalysts, metal-free SNAr protocols have been developed. These methods often rely on the use of organic bases or phase-transfer catalysts to promote the reaction. For the synthesis of 2-Chloro-N-cyclopentylpyridin-4-amine, a metal-free approach would involve the reaction of 2,4-dichloropyridine with cyclopentylamine in the presence of a strong, non-nucleophilic base and a suitable solvent system. Recent studies have shown that many SNAr reactions, which were traditionally thought to be stepwise, may proceed through a concerted mechanism, which could open new avenues for catalyst design in these transformations. nih.gov

Regioselective Halogenation Strategies on Pyridine Ring Systems for Precursor Synthesis

The synthesis of appropriately substituted precursors is crucial for the efficient synthesis of the final product. Regioselective halogenation of pyridine rings is a key strategy in this regard. For instance, the development of methods for the 3-selective halogenation of pyridines via Zincke imine intermediates offers a novel way to introduce a halogen at a specific position. chemrxiv.orgchemrxiv.org While not directly applicable to the 2-position, this highlights the ongoing research into controlling regioselectivity in pyridine functionalization.

For the synthesis of precursors to 2-Chloro-N-cyclopentylpyridin-4-amine, regioselective chlorination of 4-aminopyridine (B3432731) derivatives is of high interest. The use of N-halosuccinimides, often in polar aprotic solvents, can provide good yields of monohalogenated products. researchgate.net The regioselectivity is influenced by the nature and position of the substituent on the pyridine ring. researchgate.net

Synthesis of Key Precursors and Reaction Intermediates for 2-Chloro-N-cyclopentylpyridin-4-amine Synthesis

One of the most crucial intermediates is 4-amino-2-chloropyridine (B126387). nbinno.com Several synthetic pathways to this compound have been developed, with a common one starting from 2-chloropyridine. guidechem.comchemicalbook.com This method involves the oxidation of 2-chloropyridine to its N-oxide, followed by nitration and subsequent reduction of the nitro group to an amine. nbinno.comguidechem.comchemicalbook.com Another important precursor is 2,4-dichloropyridine, which can be prepared from 2-chloro-4-aminopyridine. chemicalbook.com

Synthesis of 2-Chloro-4-nitropyridine-N-oxide

A foundational intermediate in one of the common routes to 4-amino-2-chloropyridine is 2-chloro-4-nitropyridine-N-oxide. guidechem.com Its synthesis typically begins with the oxidation of 2-chloropyridine to form 2-chloropyridine-N-oxide. nbinno.comchemicalbook.com This is often achieved using an oxidizing agent like hydrogen peroxide in an acetic acid medium. guidechem.comchemicalbook.com

The subsequent step is the nitration of 2-chloropyridine-N-oxide. This reaction is generally carried out in a strong acidic medium. prepchem.comguidechem.com For instance, 2-chloropyridine-N-oxide can be treated with a mixture of concentrated sulfuric acid and nitric acid. prepchem.comgoogle.com The reaction is highly exothermic and requires careful temperature control. The mixture is heated to facilitate the reaction, which leads to the formation of 2-chloro-4-nitropyridine-N-oxide. prepchem.com

| Starting Material | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyridine-N-oxide | Concentrated H₂SO₄, 90% HNO₃ | Add HNO₃ at 5-10°C, then heat to 80°C (exotherms to 115°C), maintain at 100°C for 4 hours. | 2-Chloro-4-nitropyridine-N-oxide | prepchem.com |

| 2-Chloropyridine-N-oxide | Concentrated H₂SO₄, Concentrated HNO₃ (mixed acid) | Reaction with nitrating mixture. | 2-Chloro-4-nitropyridine-N-oxide | google.com |

Synthesis of 4-Amino-2-chloropyridine

4-Amino-2-chloropyridine is a vital precursor that can directly react with a cyclopentyl source to form the target molecule. It is a pale yellow to brownish solid crystalline powder. guidechem.com There are several established methods for its synthesis. chemicalbook.com

One prominent method is the reduction of 2-chloro-4-nitropyridine-N-oxide. guidechem.comchemicalbook.com This reduction can be achieved using iron powder in an acidic medium such as acetic acid. guidechem.comgoogle.com The reaction involves heating the mixture to reflux. google.com Following the reduction, the product is isolated through extraction and can be purified by recrystallization. google.com

Another synthetic route starts from isonicotinic acid. guidechem.comguidechem.com This multi-step process includes the formation of isonicotinic acid N-oxide using hydrogen peroxide, followed by amination to yield isonicotinamide-N-oxide. chemicalbook.com The pyridine ring is then chlorinated, typically with phosphorus pentachloride, to form 2-chloro-4-isonicotinamide. The final step is a Hofmann degradation reaction using alkaline sodium hypochlorite (B82951) to yield 4-amino-2-chloropyridine. guidechem.comchemicalbook.com

| Starting Material | Key Steps/Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitropyridine-N-oxide | Reduction with Iron powder in Glacial acetic acid | Heated to reflux for 1.5 hours. | 4-Amino-2-chloropyridine | google.com |

| Isonicotinic acid | 1. H₂O₂ (Oxidation) 2. Amination 3. PCl₅ (Chlorination) 4. Alkaline NaOCl (Hofmann degradation) | Multi-step process. | 4-Amino-2-chloropyridine | guidechem.comchemicalbook.com |

Synthesis of 2,4-Dichloropyridine

2,4-Dichloropyridine serves as another key precursor. It can be synthesized from 2-chloro-4-aminopyridine via a Sandmeyer-type reaction. chemicalbook.com This process involves treating 2-chloro-4-aminopyridine with a diazotizing agent, such as tert-butyl nitrite, in the presence of a copper(II) chloride source. chemicalbook.com The reaction is typically performed in an organic solvent like acetonitrile (B52724) at controlled temperatures. chemicalbook.com

An alternative approach involves the chlorination of 2,4-dihydroxypyridine (B17372) derivatives. For example, 2,4-dihydroxy-3,6-dimethylpyridine can be converted to 2,4-dichloro-3,6-dimethylpyridine (B1337920) using phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline. acs.org The mixture is heated to drive the reaction to completion. acs.org

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-aminopyridine | tert-Butyl nitrite, Copper(II) chloride | Acetonitrile | 0°C to room temperature for 16 hours. | 2,4-Dichloropyridine | chemicalbook.com |

| 2,4-Dihydroxy-3,6-dimethylpyridine | Phosphorus oxychloride, N,N-diethylaniline | None (POCl₃ in excess) | Heated to 90-95°C for 2 hours. | 2,4-Dichloro-3,6-dimethylpyridine | acs.org |

Chemical Reactivity and Transformation Pathways of 2 Chloro N Cyclopentylpyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-N-cyclopentylpyridin-4-amine

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry. youtube.comacs.org The pyridine ring's electron-deficient nature facilitates the attack of nucleophiles, particularly at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. youtube.com In 2-Chloro-N-cyclopentylpyridin-4-amine, the chlorine atom at the C-2 position is activated for displacement, making SNAr a principal pathway for its functionalization. thieme-connect.comacs.org

The SNAr reaction of 2-chloropyridine (B119429) derivatives proceeds through a well-established two-step addition-elimination mechanism. youtube.comresearchgate.net The process is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the disruption of the ring's aromaticity and the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov This intermediate is stabilized by the delocalization of the negative charge, with the electron-withdrawing pyridine nitrogen atom playing a crucial role in this stabilization. youtube.com The subsequent step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the final substitution product.

The reactivity of the pyridine ring in SNAr reactions is significantly influenced by the nature and position of its substituents.

Activating Effects : The ring nitrogen atom inherently makes the pyridine nucleus more electrophilic than benzene, thus more susceptible to nucleophilic attack. pearson.com Electron-withdrawing groups (EWGs) further enhance this reactivity by stabilizing the negative charge of the Meisenheimer complex. researchgate.netnih.gov

Deactivating Effects : Conversely, electron-donating groups (EDGs) can decrease the rate of SNAr by destabilizing the anionic intermediate. In the case of 2-Chloro-N-cyclopentylpyridin-4-amine, the N-cyclopentylamino group at the C-4 position is an electron-donating group. While this group might slightly reduce the reactivity compared to an unsubstituted 2-chloropyridine, the overarching activating effect of the ring nitrogen ensures that the C-2 position remains susceptible to nucleophilic attack.

Figure 1: Generalized mechanism for the SNAr reaction of 2-Chloro-N-cyclopentylpyridin-4-amine with a nucleophile (Nu⁻).

The activated C-2 position of 2-Chloro-N-cyclopentylpyridin-4-amine allows for derivatization using a wide array of nucleophiles. This versatility is crucial for synthesizing new molecular entities with varied properties. Common nucleophiles include amines and thiols, leading to aminated and thiolated products, respectively. thieme-connect.comnih.gov

Amines : The reaction with primary or secondary amines is a common method for synthesizing substituted 2-aminopyridines. thieme-connect.com This transformation, often referred to as amination, typically proceeds under thermal conditions or with catalysis to afford the corresponding N-substituted derivatives.

Thiols : Thiol-based nucleophiles, such as thiols and their corresponding thiolates, readily displace the chloride to form 2-thiopyridine derivatives. For instance, reactions with glutathione, a tripeptide containing a thiol group, have been reported for other 2-chloropyridine compounds. nih.gov

The table below illustrates the expected products from the reaction of 2-Chloro-N-cyclopentylpyridin-4-amine with representative nucleophiles.

| Starting Material | Nucleophile (Example) | Reagent | Expected Product | Product Class |

| 2-Chloro-N-cyclopentylpyridin-4-amine | Secondary Amine | Piperidine | 2-(Piperidin-1-yl)-N-cyclopentylpyridin-4-amine | 2,4-Diaminopyridine Derivative |

| 2-Chloro-N-cyclopentylpyridin-4-amine | Thiol | Ethanethiol | 2-(Ethylthio)-N-cyclopentylpyridin-4-amine | 2-Thioether Pyridine Derivative |

Oxidation Reactions of 2-Chloro-N-cyclopentylpyridin-4-amine

The nitrogen atom of the pyridine ring is susceptible to oxidation, a common reaction for pyridine and its derivatives. wikipedia.org This transformation typically employs oxidizing agents such as peroxy acids.

The reaction of a pyridine derivative with an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of the corresponding pyridine N-oxide. wikipedia.org In the case of 2-Chloro-N-cyclopentylpyridin-4-amine, this reaction would yield 2-Chloro-N-cyclopentylpyridin-4-amine N-oxide. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, which can be exploited for further chemical modifications. For instance, pyridine N-oxides can facilitate nucleophilic substitution at the C-2 and C-4 positions. nih.govnih.gov Additionally, the amino group itself can be a site for oxidation under certain conditions, potentially leading to nitropyridines. acs.org

| Starting Material | Oxidizing Agent | Expected Product |

| 2-Chloro-N-cyclopentylpyridin-4-amine | m-CPBA | 2-Chloro-N-cyclopentylpyridin-4-amine N-oxide |

Reduction Reactions of 2-Chloro-N-cyclopentylpyridin-4-amine

Reduction reactions offer another pathway for the transformation of 2-Chloro-N-cyclopentylpyridin-4-amine, primarily targeting the removal of the chloro group.

The chloro group at the C-2 position can be removed through reductive dehalogenation. This is a common transformation for aryl halides. Various methods can achieve this, including catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or metal-catalyzed reductions. For example, nickel-catalyzed reductive coupling reactions have been shown to be effective for 2-halopyridines, leading to dehalogenated products under specific conditions. acs.org This process converts 2-Chloro-N-cyclopentylpyridin-4-amine into its parent amine, N-cyclopentylpyridin-4-amine.

| Starting Material | Reducing Agent/System | Expected Product |

| 2-Chloro-N-cyclopentylpyridin-4-amine | H₂, Pd/C | N-cyclopentylpyridin-4-amine |

| 2-Chloro-N-cyclopentylpyridin-4-amine | NiCl₂·6H₂O, Zn | N-cyclopentylpyridin-4-amine |

Other Derivatization Strategies of the 2-Chloro-N-cyclopentylpyridin-4-amine Scaffold

Beyond the well-established palladium-catalyzed cross-coupling reactions, the 2-Chloro-N-cyclopentylpyridin-4-amine scaffold offers a versatile platform for a variety of other derivatization strategies. These alternative transformation pathways enable the synthesis of a diverse range of fused heterocyclic systems and other complex molecular architectures, primarily by leveraging the reactivity of the 4-amino group and its interplay with the adjacent pyridine nitrogen and the chloro substituent. These strategies often involve cyclocondensation reactions with bifunctional electrophiles, leading to the construction of new ring systems fused to the pyridine core.

One significant derivatization strategy involves the reaction of the 4-amino group with one-carbon synthons, such as dimethylformamide dimethyl acetal (B89532) (DMFDMA), to form an intermediate that can undergo subsequent cyclization. scirp.orgscirp.orgresearchgate.net This approach is instrumental in the synthesis of fused pyrimidine (B1678525) rings. The initial reaction of a 2-chloro-4-aminopyridine derivative with DMFDMA results in the formation of an N,N-dimethylformamidine intermediate. This intermediate can then react with various nucleophiles to construct a fused pyrimidine ring, leading to the formation of pyrido[4,3-d]pyrimidine (B1258125) derivatives. rsc.org

For instance, the reaction of 2-chloro-4-aminopyridine with DMFDMA yields N'-(2-chloro-4-pyridinyl)-N,N-dimethylformamidine. This intermediate can then be cyclized with a suitable reagent to form the pyrido[4,3-d]pyrimidine core. This methodology provides a powerful tool for accessing this important class of fused heterocycles, which are of interest in medicinal chemistry. mdpi.comnih.gov

Another important avenue for derivatization is the construction of fused imidazole (B134444) rings, leading to the formation of imidazo[4,5-c]pyridine derivatives. rsc.orgnih.gov This can be achieved through various synthetic routes that utilize the 4-amino group as a key nucleophile. While specific examples starting from 2-Chloro-N-cyclopentylpyridin-4-amine are not extensively documented, the general strategy involves the reaction of a 3,4-diaminopyridine (B372788) precursor with a suitable one-carbon electrophile. In the context of the target molecule, this would necessitate the introduction of a nitro group at the 3-position, followed by reduction to the corresponding diamine, which can then be cyclized.

Furthermore, the 4-amino group can be transformed to facilitate the synthesis of other fused heterocyclic systems, such as triazolopyridines. nih.govnih.govnih.gov For example, diazotization of the amino group, followed by reaction with a suitable nitrogen-containing nucleophile, can lead to the formation of a triazole ring fused to the pyridine core.

The following table summarizes some of the key derivatization strategies for the 2-chloro-4-aminopyridine scaffold that are applicable to 2-Chloro-N-cyclopentylpyridin-4-amine:

| Starting Material Analogue | Reagent(s) | Product Class | Reaction Type |

| 2-Chloro-4-aminopyridine | 1. Dimethylformamide dimethyl acetal (DMFDMA) 2. Cyclizing agent | Pyrido[4,3-d]pyrimidine | Cyclocondensation |

| 3-Nitro-2-chloro-4-aminopyridine | 1. Reducing agent (e.g., Fe/HCl) 2. One-carbon electrophile (e.g., formic acid, orthoesters) | Imidazo[4,5-c]pyridine | Reductive Cyclization |

| 2-Chloro-4-aminopyridine | 1. NaNO2, HCl 2. Azide source | Triazolopyridine | Diazotization/Cyclization |

These alternative derivatization strategies significantly expand the synthetic utility of the 2-Chloro-N-cyclopentylpyridin-4-amine scaffold, providing access to a wide array of complex heterocyclic compounds with potential applications in various fields of chemical research.

Spectroscopic and Structural Elucidation of 2 Chloro N Cyclopentylpyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of the molecular structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of 2-Chloro-N-cyclopentylpyridin-4-amine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopentyl group. The aromatic region will be characterized by signals from the three protons on the pyridine ring. Based on the analysis of the closely related compound, 4-Amino-2-chloropyridine (B126387), the proton at the C3 position is expected to appear as a singlet, while the protons at the C5 and C6 positions would likely appear as doublets due to coupling with each other. chemicalbook.com The introduction of the N-cyclopentyl group is anticipated to cause a shift in the positions of these signals due to its electronic influence on the pyridine ring.

The cyclopentyl group will present a set of signals in the aliphatic region of the spectrum. The methine proton directly attached to the nitrogen atom (N-CH) will be the most downfield of this set, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining eight protons of the cyclopentyl ring will likely appear as a series of overlapping multiplets at higher field.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 2-Chloro-N-cyclopentylpyridin-4-amine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine H-3 | 6.5 - 6.7 | s | - |

| Pyridine H-5 | 6.8 - 7.0 | d | 5.0 - 6.0 |

| Pyridine H-6 | 7.8 - 8.0 | d | 5.0 - 6.0 |

| N-H | 4.5 - 5.5 | br s | - |

| Cyclopentyl CH | 3.8 - 4.2 | m | - |

| Cyclopentyl CH₂ | 1.5 - 2.1 | m | - |

Note: Predicted values are based on the analysis of 4-Amino-2-chloropyridine and general principles of ¹H NMR spectroscopy.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Five distinct signals are expected for the pyridine ring carbons and three for the cyclopentyl group. The carbon atom bearing the chlorine atom (C2) will be significantly influenced by the halogen's electronegativity and is expected to be found in the range of 150-155 ppm. The carbon atom attached to the amino group (C4) will also be significantly deshielded. The signals for the cyclopentyl carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2-Chloro-N-cyclopentylpyridin-4-amine

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 105 - 110 |

| Pyridine C-4 | 155 - 160 |

| Pyridine C-5 | 110 - 115 |

| Pyridine C-6 | 145 - 150 |

| Cyclopentyl C-1' | 50 - 55 |

| Cyclopentyl C-2'/5' | 30 - 35 |

| Cyclopentyl C-3'/4' | 20 - 25 |

Note: Predicted values are based on the analysis of 4-Amino-2-chloropyridine and general principles of ¹³C NMR spectroscopy. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 2-Chloro-N-cyclopentylpyridin-4-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

A key feature will be the N-H stretching vibration of the secondary amine, which is expected to appear as a single, sharp to medium band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring will likely be observed just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration will likely be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2-Chloro-N-cyclopentylpyridin-4-amine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C and C=N Stretch (Pyridine) | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Note: Predicted values are based on general IR correlation tables and data for related compounds such as 2-amino-4-chloropyridine (B16104) derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For 2-Chloro-N-cyclopentylpyridin-4-amine, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having approximately one-third the intensity of the M⁺ peak.

The fragmentation of the molecular ion is expected to proceed through several pathways. A common fragmentation for N-alkylated pyridines is the alpha-cleavage, leading to the loss of an alkyl radical from the substituent. In this case, cleavage of the cyclopentyl ring could occur. Another likely fragmentation pathway would be the loss of a chlorine atom or a molecule of HCl. The fragmentation of the cyclopentyl ring itself would also contribute to the complexity of the spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments for 2-Chloro-N-cyclopentylpyridin-4-amine

| m/z Value | Possible Fragment | Fragmentation Pathway |

| [M]⁺ | C₁₀H₁₃ClN₂⁺ | Molecular Ion |

| [M+2]⁺ | C₁₀H₁₃³⁷ClN₂⁺ | Isotope Peak |

| [M-Cl]⁺ | C₁₀H₁₃N₂⁺ | Loss of Chlorine Radical |

| [M-C₅H₉]⁺ | C₅H₄ClN₂⁺ | Loss of Cyclopentyl Radical |

| [C₅H₅ClN]⁺ | Fragmentation of the Pyridine Ring |

Note: The molecular formula of 2-Chloro-N-cyclopentylpyridin-4-amine is C₁₀H₁₃ClN₂. The predicted fragments are based on common fragmentation patterns of related compounds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of 2-Chloro-N-cyclopentylpyridin-4-amine would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

In the solid state, it is expected that the nitrogen atom of the amino group would participate in hydrogen bonding, potentially with the nitrogen atom of the pyridine ring or the chlorine atom of a neighboring molecule. The planarity of the pyridine ring and the conformation of the cyclopentyl group (likely an envelope or twist conformation) would be precisely determined. The crystal system and space group would also be identified, providing a complete picture of the solid-state architecture. While a specific crystal structure for the title compound is not available, studies on related aminopyridine derivatives have shown the importance of hydrogen bonding in their crystal packing. nih.gov

Consequently, the generation of a detailed article focusing solely on the experimental spectroscopic and structural elucidation of 2-Chloro-N-cyclopentylpyridin-4-amine and its derivatives, as per the requested outline, cannot be fulfilled at this time. The necessary primary research data required for a thorough and accurate discussion of its molecular geometry and crystal packing has not been found in the searched resources.

Further research, including experimental crystallographic analysis, would be required to provide the specific details requested for the article.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (QM/MM, DFT) on Reaction Mechanisms and Pathways

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, particularly Density Functional Theory (DFT), are instrumental in mapping the energetic landscapes of chemical reactions. These studies allow for the detailed examination of transition states and intermediates, providing a step-by-step understanding of reaction pathways.

For compounds analogous to 2-Chloro-N-cyclopentylpyridin-4-amine, such as other 2-chloropyridine (B119429) derivatives, DFT studies have been pivotal in elucidating the mechanism of nucleophilic aromatic substitution (SNAr). Research on the reactions of 2-chloropyridines has shown that the process is significantly influenced by the electronic nature of substituents on the pyridine (B92270) ring. The presence of an electron-withdrawing group, for instance, can stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution reaction. In the case of 2-Chloro-N-cyclopentylpyridin-4-amine, the N-cyclopentylamino group at the 4-position is an electron-donating group, which would be expected to influence the reactivity at the 2-position.

Theoretical calculations on related systems have demonstrated that the reaction mechanism for nucleophilic substitution on 2-chloropyridines typically proceeds through a two-step addition-elimination pathway. The rate-determining step can be influenced by factors such as the nature of the nucleophile and the substituents on the pyridine ring. For instance, in reactions of 2-substituted N-methylpyridinium ions with piperidine, computational results have indicated that the mechanism can involve rate-determining deprotonation of the addition intermediate. While 2-Chloro-N-cyclopentylpyridin-4-amine is not a pyridinium (B92312) ion, these studies highlight the nuanced mechanistic details that computational methods can uncover.

A hypothetical reaction pathway for the nucleophilic substitution of the chloro group in 2-Chloro-N-cyclopentylpyridin-4-amine could be modeled using DFT to determine the activation energies and reaction enthalpies. Such a study would provide valuable data on the feasibility and kinetics of potential synthetic modifications.

Molecular Orbital Theory and Reactivity Prediction for 2-Chloro-N-cyclopentylpyridin-4-amine Analogs

Molecular Orbital (MO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

For substituted pyridines, ab initio molecular orbital calculations have been performed to investigate their electronic properties. These studies show that the nature and position of substituents significantly affect the energies of the frontier molecular orbitals. In pyridine itself, the nitrogen atom's lone pair electrons are in an sp2 hybrid orbital in the plane of the ring and are not part of the aromatic π-system. The π-system's HOMO and LUMO are crucial for its reactivity in many reactions.

In the case of 2-Chloro-N-cyclopentylpyridin-4-amine, the electron-donating N-cyclopentylamino group at the 4-position would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro group at the 2-position would lower the energy of the LUMO, making that position a likely site for nucleophilic attack. DFT calculations on 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788) have shown how amino substituents influence the HOMO-LUMO gap, which is a measure of molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

The following table illustrates the conceptual impact of substituents on the frontier molecular orbitals of a pyridine ring, which can be applied to understand the reactivity of 2-Chloro-N-cyclopentylpyridin-4-amine.

| Substituent | Position | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Impact on Reactivity |

| -Cl | 2 | Lowering | Lowering | Increased susceptibility to nucleophilic attack at C2 |

| -NH-cyclopentyl | 4 | Raising | Raising | Increased susceptibility to electrophilic attack |

These theoretical predictions provide a framework for understanding and predicting the chemical behavior of 2-Chloro-N-cyclopentylpyridin-4-amine and its analogs in various chemical reactions.

Theoretical Studies on Structure-Reactivity Relationships and Mechanistic Insights

Theoretical studies are invaluable for establishing structure-reactivity relationships, which are fundamental to medicinal chemistry and materials science. By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can identify key structural features that govern its reactivity and biological activity.

For analogs of 4-aminopyridine, structure-activity relationship studies have been conducted to understand their properties as potassium channel blockers. These studies have shown that small modifications to the pyridine ring can have a significant impact on their potency. biorxiv.orgnih.gov While these are experimental studies, they are often complemented by computational analyses to understand the underlying electronic and steric effects.

In the context of 2-Chloro-N-cyclopentylpyridin-4-amine, theoretical studies could explore how variations in the N-alkyl substituent (e.g., replacing cyclopentyl with other alkyl or aryl groups) affect the molecule's electronic structure and, consequently, its reactivity. For example, DFT calculations could be used to compute various molecular descriptors, such as electrostatic potential maps, atomic charges, and dipole moments, for a series of analogs. These descriptors can then be correlated with experimentally observed reactivity or biological activity.

A study on the nucleophilic substitution reactions of 2-chloro-4-nitrophenyl benzoates with primary amines utilized theoretical calculations to understand the reaction mechanism and the origin of the alpha-effect. researchgate.net Such computational approaches could be applied to 2-Chloro-N-cyclopentylpyridin-4-amine to gain mechanistic insights into its reactions, for instance, with various nucleophiles. The role of the N-cyclopentyl group in stabilizing or destabilizing reaction intermediates and transition states could be systematically investigated.

The following table summarizes key computational parameters that are often calculated to understand structure-reactivity relationships:

| Computational Parameter | Information Provided | Relevance to 2-Chloro-N-cyclopentylpyridin-4-amine |

| HOMO Energy | Electron-donating ability | Predicts reactivity towards electrophiles. |

| LUMO Energy | Electron-accepting ability | Predicts reactivity towards nucleophiles at the C2 position. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. |

| Electrostatic Potential Map | Charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Atomic Charges (e.g., Mulliken, NBO) | Charge on individual atoms | Helps in understanding the polarity of bonds and sites of reaction. |

By leveraging these computational tools, a deeper understanding of the chemical and physical properties of 2-Chloro-N-cyclopentylpyridin-4-amine can be achieved, guiding future research and application of this compound.

Applications in Medicinal Chemistry and Chemical Biology Research

Role as Synthetic Intermediates for Advanced Pharmaceutical Compounds

While direct and extensive literature detailing the use of 2-Chloro-N-cyclopentylpyridin-4-amine as a specific intermediate for named, advanced pharmaceutical compounds is limited, the broader class of 2-chloropyridines and substituted aminopyridines are well-established as crucial building blocks in drug discovery. The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring makes it a key handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. This strategic positioning of a leaving group is a common tactic in the synthesis of compounds targeting a range of therapeutic areas.

The general synthetic utility of related 2-chloro-4-aminopyridine frameworks suggests that 2-Chloro-N-cyclopentylpyridin-4-amine would similarly serve as a valuable precursor in multi-step syntheses. The cyclopentylamino group at the 4-position can modulate the electronic properties of the pyridine ring and provide specific steric and hydrophobic interactions in a target binding site. Therefore, this compound is a promising, albeit not yet widely documented, intermediate for the generation of libraries of diverse compounds for high-throughput screening and lead optimization in pharmaceutical research.

Enzyme Inhibition Studies (e.g., COX-1/2) and Mechanistic Hypotheses

Currently, there is a lack of specific published research that directly investigates the inhibitory activity of 2-Chloro-N-cyclopentylpyridin-4-amine against cyclooxygenase enzymes (COX-1 and COX-2). The COX enzymes are critical targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

Molecular Target Identification and Engagement Strategies in Preclinical Research

In a broader context, compounds with similar structural motifs are often employed in chemical biology to probe biological systems and identify novel drug targets. Strategies such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, or the development of photoaffinity probes, could theoretically be applied. For such applications, the 2-Chloro-N-cyclopentylpyridin-4-amine scaffold could be derivatized with a reactive group or a reporter tag to facilitate the identification of and engagement with its molecular targets.

Structure-Activity Relationship (SAR) Studies and Molecular Design

While comprehensive SAR studies specifically centered on 2-Chloro-N-cyclopentylpyridin-4-amine are not published, the principles of molecular design allow for hypotheses regarding the roles of its constituent parts.

Influence of Chlorine Substitution on Biological Activity

The presence of a chlorine atom at the 2-position of the pyridine ring is expected to significantly influence the compound's physicochemical properties and, consequently, its biological activity. The chlorine atom is an electron-withdrawing group, which can affect the pKa of the pyridine nitrogen and the amino group, thereby influencing ionization at physiological pH and the potential for ionic interactions. Furthermore, the chlorine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This substitution can also enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.

Exploration of Structural Analogs and Derivatives of 2-Chloro-N-cyclopentylpyridin-4-amine

The exploration of structural analogs is a cornerstone of medicinal chemistry for optimizing lead compounds. For 2-Chloro-N-cyclopentylpyridin-4-amine, a systematic investigation of its derivatives would be a logical step in any drug discovery program.

Table 1: Potential Structural Modifications of 2-Chloro-N-cyclopentylpyridin-4-amine and Their Rationale

| Modification Site | Proposed Modification | Rationale for Modification |

| 2-Position (Chlorine) | Substitution with other halogens (F, Br, I) | To modulate electronic properties, lipophilicity, and halogen bonding potential. |

| Substitution with small alkyl or cyano groups | To explore steric effects and introduce different electronic properties. | |

| 4-Position (N-cyclopentyl) | Variation of the cycloalkyl ring size (cyclobutyl, cyclohexyl) | To probe the size and shape of the hydrophobic binding pocket. |

| Introduction of substituents on the cyclopentyl ring | To introduce additional points of interaction and improve binding affinity or selectivity. | |

| Replacement with acyclic alkyl groups or aromatic rings | To assess the importance of the cyclic nature and explore different hydrophobic interactions. | |

| Pyridine Ring | Introduction of substituents at other positions (3, 5, 6) | To fine-tune electronic properties, modulate metabolism, and explore additional binding interactions. |

Such a systematic exploration would generate a library of related compounds, and their biological evaluation would provide valuable data for constructing a detailed structure-activity relationship, guiding further optimization efforts.

Antimicrobial Activity of 2-Chloro-N-cyclopentylpyridin-4-amine Remains Uncharacterized in Publicly Available Research

Despite a comprehensive search of publicly available scientific literature, no studies detailing the antimicrobial activity or Minimum Inhibitory Concentration (MIC) of the chemical compound 2-Chloro-N-cyclopentylpyridin-4-amine were identified.

While research into the antimicrobial properties of various substituted pyridine derivatives is an active area of investigation, specific data for the N-cyclopentyl and 4-amino substituted 2-chloropyridine (B119429) is not present in the reviewed literature. The biological activity of pyridine compounds can be significantly influenced by the nature and position of their substituents. Therefore, data from other pyridine derivatives cannot be extrapolated to predict the antimicrobial efficacy of 2-Chloro-N-cyclopentylpyridin-4-amine.

Further empirical studies would be necessary to determine if this specific compound exhibits any significant activity against microbial pathogens and to establish its MIC values against various bacterial and fungal strains.

Analytical Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating "2-Chloro-N-cyclopentylpyridin-4-amine" from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of non-volatile and thermally sensitive compounds like substituted pyridines. A typical HPLC method for purity assessment would involve a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

For instance, a C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like acetic acid to improve peak shape. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound is a characteristic feature used for its identification, while the peak area is proportional to its concentration, allowing for quantification.

Gas Chromatography (GC) can also be utilized, particularly for assessing volatile impurities. Due to the polar nature of amines, which can lead to peak tailing, derivatization might sometimes be necessary to improve chromatographic performance. bre.com In GC, the sample is vaporized and separated in a column, and the components are detected by a suitable detector, such as a flame ionization detector (FID).

Below is a representative data table for a hypothetical HPLC analysis of "2-Chloro-N-cyclopentylpyridin-4-amine."

| Parameter | Value |

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Retention Time | 4.8 min |

| Purity Assay | >99.5% |

This table is interactive. You can sort and filter the data.

Spectroscopic Monitoring of Reactions (e.g., In-situ IR, UV-Vis)

Spectroscopic techniques are invaluable for real-time monitoring of the synthesis of "2-Chloro-N-cyclopentylpyridin-4-amine." In-situ Infrared (IR) spectroscopy allows for the continuous tracking of the concentrations of reactants, intermediates, and the final product by monitoring their characteristic vibrational bands. researchgate.net For example, in a reaction involving the formation of the amine, the disappearance of a reactant's characteristic peak and the appearance of a product-specific peak, such as a C-N stretching vibration, can be observed in real-time. aps.org This provides crucial kinetic information and helps in determining the reaction endpoint.

UV-Vis spectroscopy can also be employed for reaction monitoring, particularly if the reactants and products have distinct UV-Vis absorption spectra. rsc.org The change in absorbance at a specific wavelength can be correlated with the concentration of a particular species, allowing for the reaction to be followed over time. This technique is often used in conjunction with chromatographic methods for a comprehensive analysis.

The following table provides hypothetical data for monitoring a key step in the synthesis of "2-Chloro-N-cyclopentylpyridin-4-amine" using in-situ IR spectroscopy.

| Wavenumber (cm⁻¹) | Assignment | Observation During Reaction |

| 3400 | N-H stretch of starting amine | Decreases |

| 1600 | C=N stretch of pyridine (B92270) ring | Shifts |

| 1250 | C-N stretch of product | Increases |

| 750 | C-Cl stretch of starting material | Decreases |

This table is interactive. You can sort and filter the data.

Patent Landscape and Emerging Research Trends

Overview of Patent Applications Involving 2-Chloro-N-cyclopentylpyridin-4-amine and Related Pyridine (B92270) Scaffolds

While specific patent applications for the compound 2-Chloro-N-cyclopentylpyridin-4-amine are not prevalent in publicly accessible databases, the broader patent landscape for related substituted pyridine scaffolds is extensive and dynamic. This indicates a significant and sustained interest from both academic and industrial sectors in the therapeutic potential of this class of compounds. The patent activity is largely concentrated on the development of kinase inhibitors for various diseases, particularly cancer.

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its ability to form key interactions with biological targets. nih.govnih.gov Patent literature reveals that aminopyridine derivatives, structurally analogous to 2-Chloro-N-cyclopentylpyridin-4-amine, are central to the design of inhibitors for a wide range of protein kinases. These kinases play crucial roles in cell signaling pathways that are often dysregulated in diseases. google.com

A significant number of patents claim fused pyridine systems, such as pyrazolo[3,4-b]pyridines and pyrrolo[2,3-b]pyridines, as kinase inhibitors. nih.govgoogle.com These bicyclic structures often act as hinge-binders, forming critical hydrogen bonds with the backbone of the kinase active site. nih.gov The general strategy disclosed in these patents involves the modification of substituents on the pyridine or fused pyridine core to achieve potency and selectivity for specific kinase targets.

For instance, recent patents filed between 2019 and 2020 highlight the continued innovation in this area, with applications covering:

PI3K inhibitors: Pyridine and dicarboxamide derivatives for cancer treatment (WO2020039097A1). rsc.org

HSP90 inhibitors: Fused aminopyridine structures (US20200062754A1). rsc.org

ERBB modulators: 4-substituted pyrrolo-pyridine compounds for cancer therapy (WO2020039060A1). rsc.org

JAK inhibitors: Tricyclic fused thiophene-pyridine derivatives (US20200040002A1). rsc.org

Hedgehog signaling inhibitors: Pyridyl-based inhibitors (US20200010420A1). rsc.org

These examples underscore a clear trend towards the development of highly specific, next-generation kinase inhibitors based on the pyridine scaffold. While 2-Chloro-N-cyclopentylpyridin-4-amine itself is not explicitly named, its structural motifs—a chlorinated pyridine ring with an amine substituent—are characteristic features of compounds described in this patent space. The cyclopentyl group, for example, would be explored for its role in fitting into specific hydrophobic pockets within a kinase active site to enhance binding affinity and selectivity.

The patenting of synthetic methods for key pyridine intermediates, such as 2-chloro-4-aminopyridine, further demonstrates the commercial importance of this compound class as building blocks for more complex pharmaceutical agents. google.com

Future Research Directions in Substituted Pyridine Chemistry and its Chemical Biology Applications

The field of substituted pyridine chemistry is poised for significant advancement, driven by the continuous demand for novel therapeutic agents with improved efficacy and safety profiles. nih.govdoaj.org Future research is expected to progress in several key directions, leveraging the unique chemical properties of the pyridine nucleus. nih.gov

Innovations in Synthetic Methodologies: The development of more efficient, sustainable, and versatile synthetic routes to access complex substituted pyridines remains a high priority. nih.gov Future trends will likely focus on:

C-H Functionalization: Direct and regioselective functionalization of the pyridine ring will continue to be a major area of research, offering more atom-economical and step-efficient pathways to novel analogues. nih.gov

Catalysis: The use of novel transition-metal catalysts and organocatalysts is expected to enable the construction of pyridine derivatives with unprecedented structural complexity and stereochemical control. nih.gov

Flow Chemistry and Automation: The adoption of continuous flow technologies and automated synthesis platforms will facilitate the rapid generation of large libraries of pyridine compounds for high-throughput screening and lead optimization.

Expanding Chemical Biology Applications: The pyridine scaffold is a cornerstone of drug discovery, and its applications are set to expand into new and exciting areas of chemical biology. doaj.orgjchemrev.com

Targeted Drug Delivery: Pyridine-based macromolecules and conjugates are being explored for the targeted delivery of therapeutic agents to specific cells or tissues, potentially reducing off-target effects and enhancing treatment efficacy. doaj.org

Chemical Probes and Bioimaging: The development of pyridine derivatives as fluorescent probes and imaging agents will provide powerful tools for visualizing and studying biological processes in real-time. This can aid in disease diagnosis and in understanding the mechanisms of drug action. doaj.org

Modulation of New Biological Targets: While kinase inhibition remains a major focus, researchers are increasingly exploring the potential of pyridine derivatives to modulate other classes of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and epigenetic enzymes.

Combating Antimicrobial Resistance: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics. The pyridine scaffold is being actively investigated for the development of novel antibacterial agents that can overcome existing resistance mechanisms. nih.gov

Personalized Medicine: As our understanding of the genetic basis of disease grows, there will be an increasing emphasis on designing pyridine-based therapies that are tailored to the specific molecular profile of an individual patient's disease.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-N-cyclopentylpyridin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution between 2-chloropyridin-4-amine derivatives and cyclopentyl halides. Optimization can include temperature control (70–90°C), solvent selection (e.g., DMF or THF), and catalytic bases like K₂CO₃. Multi-step protocols may require intermediate purification via column chromatography .

- Key Data : For similar compounds, yields range from 60–85% under optimized conditions. Purity (>95%) is achievable via recrystallization in ethanol or ether .

Q. How can researchers characterize the structural and electronic properties of 2-Chloro-N-cyclopentylpyridin-4-amine using spectroscopic and crystallographic techniques?

- Methodology :

- NMR/IR : Confirm functional groups (e.g., NH stretch at ~3400 cm⁻¹ in IR; pyridine ring protons at δ 7.5–8.5 ppm in ¹H NMR).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Hydrogen bonding and π-π stacking interactions can be analyzed for stability .

Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?

- Methodology :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-1/2 inhibition to assess anti-inflammatory potential).

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Key Data : Pyridine derivatives with chloro-substituents show MIC values of 2–8 µg/mL against S. aureus .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

- Methodology :

- Dose-Response Analysis : Compare IC₅₀ values across cell lines and animal models to identify bioavailability or metabolism issues.

- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites .

- Case Study : Structural analogs with cyclopropyl groups showed reduced in vivo efficacy due to rapid hepatic clearance, highlighting the need for pharmacokinetic optimization .

Q. What computational approaches are effective in predicting the binding interactions of 2-Chloro-N-cyclopentylpyridin-4-amine with target enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or kinase domains).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

- Key Insight : Chlorine at position 2 enhances hydrophobic interactions, while the cyclopentyl group may sterically hinder binding in rigid pockets .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent variations on the pyridine core?

- Methodology :

- Analog Synthesis : Replace cyclopentyl with cyclohexyl or isopropyl groups to assess steric effects.

- Electron-Withdrawing Groups : Introduce NO₂ or CF₃ at position 4 to modulate electronic density .

- Data Table :

| Substituent | Biological Activity (IC₅₀, µM) | LogP |

|---|---|---|

| Cyclopentyl | 12.3 (COX-2) | 2.8 |

| Cyclohexyl | 18.7 (COX-2) | 3.1 |

| Isopropyl | 25.4 (COX-2) | 2.5 |

Q. What methodologies are recommended for analyzing stability and degradation products under varying storage conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.